molecular formula C12H16N4O2S B500206 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 941904-75-2

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No. B500206
CAS RN: 941904-75-2
M. Wt: 280.35g/mol
InChI Key: RHWPIJNIKWYCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and is found in a variety of drugs used in clinical therapy . It is known for its high affinity to biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Synthesis Analysis

While specific synthesis methods for “2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” were not found, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The 1,2,4-triazole ring, a key component of the compound, exists in two tautomeric forms A and B, with 1H-1,2,4-triazole (A) being more stable than 4H-1,2,4-triazole (B) .

Scientific Research Applications

Antifungal Activity

Imidazole derivatives, including 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, have shown promising antifungal properties. Researchers have investigated their efficacy against fungal strains such as Candida albicans and Rhizopus oryzae . These compounds could potentially serve as antifungal agents in clinical applications.

Antitubercular Potential

In a study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives (which contain an imidazole ring) were evaluated for anti-tubercular activity against Mycobacterium tuberculosis strains. Some of these compounds exhibited potent anti-tubercular effects .

Cytotoxic Activity

1,2,4-Triazole hybrids (including 2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide) have been synthesized and evaluated for cytotoxicity against cancer cell lines. These hybrids demonstrated varying levels of inhibitory activity against MCF-7 and HCT-116 cells .

Stress Response Enhancement

Interestingly, this compound has been associated with enhancing the body’s stress response, particularly in cases of oxidative stress, temperature fluctuations, and nutritional imbalances. It may improve coat quality, reduce mortality during transportation stress, and minimize the occurrence of PSE (pale, soft, exudative) meat in slaughtered animals .

Other Potential Applications

Beyond the mentioned areas, imidazole-containing compounds have been investigated for their antibacterial, anti-inflammatory, antiviral, and antioxidant properties. Commercially available drugs containing a 1,3-diazole ring (the core structure of imidazole) include clemizole, omeprazole, metronidazole, and more .

Future Directions

The 1,2,4-triazole ring is an integral part of a variety of drugs available in clinical therapy . Therefore, “2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” and similar compounds could potentially be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-10-3-4-12(11(2)7-10)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWPIJNIKWYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

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